molecular formula C17H29N3O13P2 B1262320 dTDP-beta-L-vancosamine

dTDP-beta-L-vancosamine

货号: B1262320
分子量: 545.4 g/mol
InChI 键: HRODALWRJULFHW-SWNFMPTGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DTDP-beta-L-vancosamine is a dTDP-sugar having beta-L-vancosamine as the sugar component. It is a conjugate acid of a this compound(1-).

科学研究应用

Role in Antibiotic Biosynthesis

Glycopeptide Antibiotics
dTDP-beta-L-vancosamine is integral to the biosynthetic pathways of glycopeptide antibiotics such as vancomycin and chloroeremomycin. These antibiotics are critical for treating Gram-positive bacterial infections. The biosynthesis involves several enzymatic steps where this compound serves as a sugar donor in glycosylation reactions.

  • Enzymatic Pathways : Specific enzymes, such as GtfA, utilize this compound to transfer sugar moieties to acceptor molecules during the maturation of antibiotic structures . This process is essential for the formation of active antibiotic compounds that exhibit antibacterial properties.
Antibiotic Biosynthetic Pathway Key Enzymes
VancomycinIncorporation of this compoundGtfA, GtfB, GtfC
ChloroeremomycinGlycosylation involving this compoundGtfA

Research on Resistance Mechanisms

Vancomycin-Resistant Enterococci (VRE)
Research has highlighted the role of this compound in understanding resistance mechanisms against glycopeptide antibiotics. Studies have shown that mutations in genes responsible for the biosynthesis of this compound can lead to reduced susceptibility to vancomycin . Investigating these pathways helps in developing strategies to combat antibiotic resistance.

  • Mechanism Insights : The VanA and VanB phenotypes exhibit different resistance mechanisms involving regulatory proteins that respond to antibiotic presence, which can be elucidated through the study of this compound biosynthesis .

Development of Novel Antibiotics

Lead Compound Identification
The inhibition of enzymes involved in this compound synthesis presents a promising avenue for developing new antibiotics. For example, compounds that inhibit the dTDP-rhamnose biosynthesis pathway have shown potential against pathogenic bacteria, including Streptococcus pyogenes and Mycobacterium tuberculosis .

  • Case Study : The compound Ri03 was identified as an inhibitor of the dTDP-rhamnose biosynthesis pathway, demonstrating efficacy against several pathogenic strains with an IC50 range of 120-410 µM .

Immunological Applications

Enhancing Vaccine Efficacy
Research indicates that incorporating rhamnose-containing compounds like this compound into vaccines can enhance their immunogenicity. These compounds can be used to modify tumor-associated carbohydrate antigens (TACAs), improving vaccine responses in preclinical models .

  • Immunogenicity Improvement : Studies have shown that rhamnose-decorated vaccines elicit stronger immune responses compared to non-decorated counterparts, highlighting their potential in vaccine development .

Biotechnological Applications

Synthetic Biology and Metabolic Engineering
this compound is also utilized in synthetic biology for engineering microbial strains capable of producing novel glycosylated antibiotics. By manipulating the biosynthetic pathways involving this compound, researchers aim to create more effective therapeutic agents.

  • Metabolic Pathway Engineering : The integration of this compound biosynthesis into engineered strains allows for the production of diverse glycopeptide derivatives with enhanced pharmacological properties .

属性

分子式

C17H29N3O13P2

分子量

545.4 g/mol

IUPAC 名称

[(2R,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C17H29N3O13P2/c1-8-6-20(16(24)19-15(8)23)12-4-10(21)11(31-12)7-29-34(25,26)33-35(27,28)32-13-5-17(3,18)14(22)9(2)30-13/h6,9-14,21-22H,4-5,7,18H2,1-3H3,(H,25,26)(H,27,28)(H,19,23,24)/t9-,10-,11+,12+,13+,14+,17-/m0/s1

InChI 键

HRODALWRJULFHW-SWNFMPTGSA-N

手性 SMILES

C[C@H]1[C@H]([C@@](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)(C)N)O

规范 SMILES

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)N)O

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dTDP-beta-L-vancosamine
Reactant of Route 2
Reactant of Route 2
dTDP-beta-L-vancosamine
Reactant of Route 3
Reactant of Route 3
dTDP-beta-L-vancosamine
Reactant of Route 4
dTDP-beta-L-vancosamine
Reactant of Route 5
dTDP-beta-L-vancosamine
Reactant of Route 6
Reactant of Route 6
dTDP-beta-L-vancosamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。